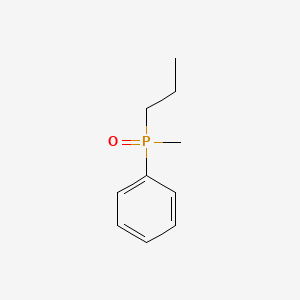
(+)-Methylphenylpropylphosphine oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Methylphenylpropylphosphine oxide, also known as this compound, is a useful research compound. Its molecular formula is C22H26O5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the standard synthetic routes for preparing enantiomerically pure (+)-Methylphenylpropylphosphine oxide, and how is stereochemical purity ensured?
this compound is synthesized via resolution methods using chiral resolving agents. For example, enantiomeric separation is achieved using (R,R)- or (S,S)-spiro-TADDOL, which forms diastereomeric complexes with the racemic mixture. Crystallization under a nitrogen atmosphere minimizes oxidation and ensures stability during isolation. Key considerations include solvent selection (e.g., toluene or hexane for recrystallization) and monitoring optical rotation or chiral HPLC to confirm enantiomeric excess .
Q. Which analytical techniques are most reliable for determining the absolute configuration of this compound?
Single-crystal X-ray diffraction (SXRD) is the gold standard for absolute configuration determination. Hirshfeld surface analysis complements SXRD by mapping intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the crystal lattice. Polarimetry and circular dichroism (CD) spectroscopy are used for preliminary stereochemical validation .
Q. How does the electronic environment of the phosphorus atom influence reactivity in this compound?
The phosphorus atom’s electron-withdrawing properties are studied via 31P NMR spectroscopy and electron paramagnetic resonance (EPR). Coordination experiments with transition metals (e.g., Pd, Rh) reveal shifts in chemical shifts or hyperfine splitting, indicating metal-ligand interactions. Computational methods like DFT can model charge distribution and frontier molecular orbitals .
Advanced Research Questions
Q. What methodological challenges arise when resolving P-stereogenic enantiomers, and how are they addressed?
Challenges include low diastereomeric excess due to similar solubility profiles and racemization under ambient conditions. Solutions involve:
- Optimized crystallization : Using mixed solvents (e.g., ethyl acetate/hexane) to enhance diastereomer separation.
- Inert conditions : Performing resolutions under nitrogen to prevent oxidation.
- Kinetic resolution : Leveraging chiral catalysts to selectively transform one enantiomer .
Q. How do non-covalent interactions in diastereomeric complexes affect enantiomeric recognition?
Hirshfeld analysis of this compound-TADDOL complexes reveals that C–H···π and π–π stacking interactions dominate enantiomeric recognition. DFT calculations (e.g., using Crystal Explorer) quantify interaction energies, showing that steric bulk from the propyl group reduces competing van der Waals forces, enhancing selectivity .
Q. What contradictions exist in literature regarding the coordination behavior of this compound with metals?
Some studies report preferential binding to late transition metals (e.g., Pt), while others suggest stronger affinity for lanthanides. These discrepancies arise from solvent polarity (aprotic vs. protic) and oxidation state effects. Methodological reconciliation involves comparative EPR/EXAFS studies across varied conditions .
Q. How can computational modeling improve the design of phosphine oxide catalysts?
DFT and molecular dynamics simulations predict transition states in catalytic cycles (e.g., asymmetric hydrogenation). For this compound, modeling the P=O···metal interaction optimizes ligand bite angles and electronic tuning, which are validated experimentally via turnover frequency (TOF) measurements .
Q. Data Contradiction and Validation Strategies
-
Case Study : Conflicting reports on enantioselectivity in asymmetric catalysis.
- Resolution : Cross-validate using multiple techniques (e.g., HPLC for enantiomeric ratio, X-ray for ligand geometry).
- Table : Example data for enantioselectivity under varying conditions.
Condition Enantiomeric Excess (%) Method Used Reference TADDOL in toluene 92 Chiral HPLC Bulkier resolving agent 85 Polarimetry
Q. Key Research Gaps
- Limited data on long-term stability of enantiomers under catalytic conditions.
- Mechanistic studies on P=O···substrate interactions in stereoselective transformations.
属性
CAS 编号 |
1515-99-7 |
|---|---|
分子式 |
C22H26O5 |
分子量 |
0 |
同义词 |
(-)-Methylphenylpropylphosphine oxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















